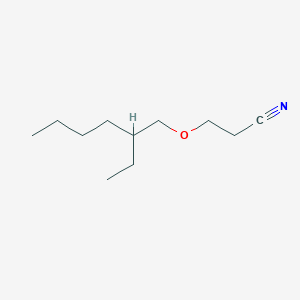
3-((2-Ethylhexyl)oxy)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Ethylhexyl)oxy)propionitrile, also known as EHPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EHPN is a colorless liquid that is soluble in organic solvents and is used in various fields of study, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Lithium-Ion Battery Electrolytes
3-((Trimethylsilyl) oxy)propionitrile, a compound related to 3-((2-Ethylhexyl)oxy)propionitrile, has been studied as a non-volatile solvent for lithium-ion battery electrolytes. This solvent, when used with LiTFSI as a lithium salt, enhances the safety of the battery by offering improved thermal and chemical stability compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).
Synthesis and Chemical Reactions
The synthesis of various derivatives of propionitrile, including those involving 3-((2-Ethylhexyl)oxy)propionitrile, has been reported. For instance, the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine led to the creation of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile (Popov et al., 2011).
Catalytic Applications
In the field of catalysis, propionitrile derivatives have been used. For instance, a catalyst for the amination of glycerol to propionitrile has been developed, demonstrating the versatility of propionitrile in catalytic reactions (Zhang et al., 2014).
Photoreactions in Chemistry
Propionitrile derivatives have been studied in photoreactions. For example, ethyl 3-(2-pyridyl)propionate was formed by irradiating 3-(2-pyridyl)propanal diethylacetal in acetonitrile, indicating the compound's reactivity under specific photoreaction conditions (Fleming & Bachelder, 1991).
Infrared Spectroscopic Studies
Infrared spectroscopic studies have been conducted on 3-substituted-3-oxo-arylhydrazonopropanenitriles, which are structurally related to 3-((2-Ethylhexyl)oxy)propionitrile. These studies have provided insights into the stability and molecular interactions within these compounds (Kenawi & Elnagdi, 2006).
Antimicrobial and Anti-inflammatory Applications
Propionitrile derivatives have also been explored for their antimicrobial and anti-inflammatory properties. A series of novel compounds derived from indol-3-yl-acetic acid N'-(2-cyanoethyl)hydrazide showed potential in this regard (Gadegoni & Manda, 2013).
Propriétés
Numéro CAS |
10213-75-9 |
|---|---|
Nom du produit |
3-((2-Ethylhexyl)oxy)propionitrile |
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(2-ethylhexoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3 |
Clé InChI |
HXBFULVLSKAGSQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCCC#N |
SMILES canonique |
CCCCC(CC)COCCC#N |
Autres numéros CAS |
10213-75-9 |
Description physique |
3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992) |
Pictogrammes |
Irritant |
Solubilité |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



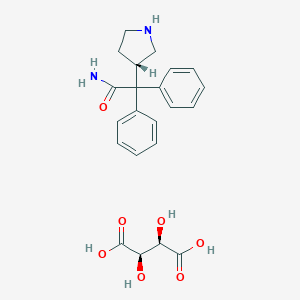
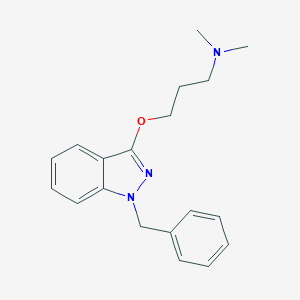
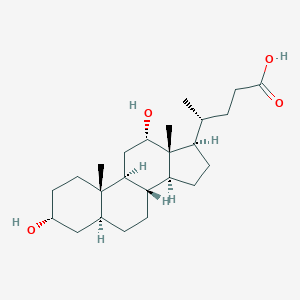
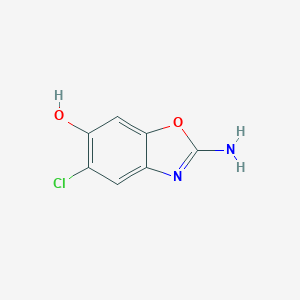
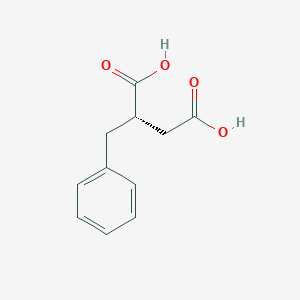
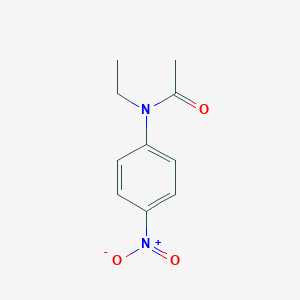

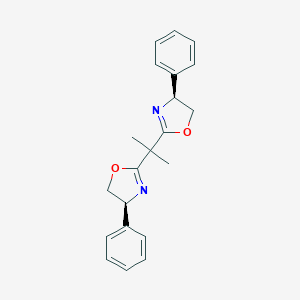
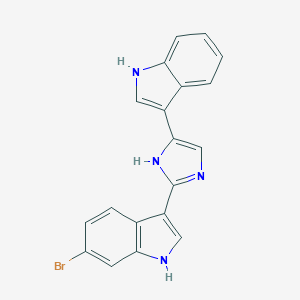
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)

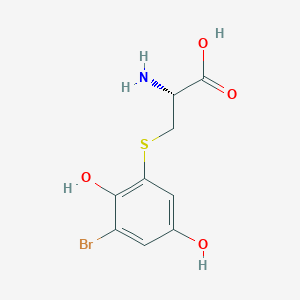
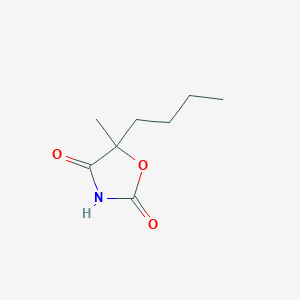
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)